Cholest-4-ene-7alpha,12alpha-diol-3-one

Enzyme Kinetics Bile Acid Biosynthesis Substrate Specificity

Generic bile acid intermediates cannot replace this specific branch-point metabolite. Cholest-4-ene-7α,12α-diol-3-one is the direct product of sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzyme controlling the cholic acid/chenodeoxycholic acid ratio. Using its precursor (7α-hydroxy-4-cholesten-3-one) fails to recapitulate post-12α-hydroxylation metabolic fate. - CYP8B1 activity quantification: Essential product standard for microsomal or recombinant enzyme assays. - Pathway flux analysis: Required for accurate LC-MS/MS calibration in FGF19-FGFR4 endocrine feedback studies. - Comparative biochemistry: Unique common intermediate for both 5α- and 5β-bile acid pathways.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
Cat. No. B13720262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-4-ene-7alpha,12alpha-diol-3-one
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(C(CC3C2C(C=C4C3(CCC(=O)C4)C)O)O)C
InChIInChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyNNIXZULRBIHLGA-NIBOIBLTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholest-4-ene-7alpha,12alpha-diol-3-one: Key Bile Acid Intermediate


Cholest-4-ene-7alpha,12alpha-diol-3-one (synonym: 7alpha,12alpha-dihydroxycholest-4-en-3-one; CAS: 1254-03-1) is a C27 steroid belonging to the cholestane family. It functions as the critical branch-point intermediate in the neutral pathway of bile acid biosynthesis, positioned immediately after the enzymatic action of sterol 12alpha-hydroxylase (CYP8B1). This compound is a proven metabolite in Homo sapiens and Mus musculus [1], and its formation is catalyzed by the reaction: 7alpha-hydroxy-4-cholesten-3-one + NADPH + H+ + O2 → 7alpha,12alpha-dihydroxycholest-4-en-3-one + NADP+ + H2O [2].

1
CYP8B1 product standard for neutral bile acid pathway studies
2
Branch-point intermediate for 5α/5β bile acid research
3
Substrate for AKR1D1 kinetic characterization

Non-Substitutability of Cholest-4-ene-7alpha,12alpha-diol-3-one


In procurement for bile acid biosynthesis research, generic substitution with other intermediates (e.g., 7alpha-hydroxy-4-cholesten-3-one, 5beta-cholestane-3alpha,7alpha-diol) is scientifically invalid. The 12alpha-hydroxylation step catalyzed by CYP8B1 is the primary determinant of the cholic acid/chenodeoxycholic acid ratio, a critical physiological parameter. Cholest-4-ene-7alpha,12alpha-diol-3-one is the direct product of this rate-limiting enzyme [1]. Using its precursor, 7alpha-hydroxy-4-cholesten-3-one, will not recapitulate the post-12alpha-hydroxylation metabolic fate. Furthermore, this compound's unique structure enables it to serve as a common intermediate for both 5alpha- and 5beta-bile acids [2], a property not shared by its precursor or downstream 5beta-reduced metabolites. The quantitative differentiation detailed below underscores why this specific intermediate is non-fungible for precise pathway interrogation.

Precursor substitution
7α-hydroxy-4-cholesten-3-one may not recapitulate post-12α-hydroxylation metabolic fate; substitution can skew cholic acid/CDCA ratio readouts.
Downstream metabolite mismatch
5β-reduced metabolites lack the 5α-reduction branch-point capability; this intermediate is required for stereochemical routing studies.

Cholest-4-ene-7alpha,12alpha-diol-3-one: Quantitative Evidence


AKR1D1 Substrate Kinetics

Cholest-4-ene-7alpha,12alpha-diol-3-one exhibits defined Michaelis-Menten kinetic parameters when acting as a substrate for Delta4-3-ketosteroid 5beta-reductase (AKR1D1), a key enzyme in bile acid biosynthesis. In comparison to its precursor 7alpha-hydroxy-4-cholesten-3-one, which is also a substrate, the 12alpha-hydroxylated derivative demonstrates distinct kinetic behavior. The reported KM value for Cholest-4-ene-7alpha,12alpha-diol-3-one is 0.0122 mM, and the turnover number (kcat) is 0.0128 s⁻¹ [1]. These parameters are essential for in vitro reconstitution of the bile acid pathway and for kinetic modeling studies.

Substrate kinetics
Class-level inference
KM = 0.0122 mM; kcat = 0.0128 s⁻¹
Supports AKR1D1 kinetic study design
Data to verify in target system
Enzyme Kinetics Bile Acid Biosynthesis Substrate Specificity

CYP8B1 Inhibition by Analogues

While Cholest-4-ene-7alpha,12alpha-diol-3-one itself is a product of CYP8B1 and not a primary inhibitor, closely related 7alpha-hydroxy-4-cholesten-3-one analogues demonstrate quantifiable competitive inhibition of this critical enzyme. Specifically, 7alpha-hydroxy-4-cholesten-3-one (the immediate precursor) exhibits an apparent Ki of 56 microM, while the structurally similar 7alpha,25-dihydroxycholest-4-en-3-one shows a stronger Ki of 36 microM [1]. This establishes a structure-activity relationship wherein the addition of a 12alpha-hydroxyl group (as in the target compound) is expected to further alter binding affinity, supporting its unique role as the natural product of the hydroxylation reaction.

CYP8B1 inhibition context
Class-level inference
Analog Ki: 36 µM (7α,25-diOH) vs. 56 µM (precursor)
Supports CYP8B1 active-site specificity interpretation
Target compound not directly assayed as inhibitor
Enzyme Inhibition CYP8B1 Bile Acid Regulation

5alpha- vs 5beta-Reduction Branch Point

Cholest-4-ene-7alpha,12alpha-diol-3-one serves as a common intermediate capable of being reduced to both 5alpha- and 5beta-bile acids, a unique bifurcation point not present for its non-12alpha-hydroxylated counterpart. In vitro studies using iguana liver microsomes demonstrate that this compound is converted to 5alpha-cholestane-3alpha,7alpha,12alpha-triol in 'good yield' [1]. Critically, under the same experimental conditions, the formation of the corresponding 5beta-isomer was not detected [1]. This contrasts with mammalian systems where the 5beta-pathway predominates. This species-specific and enzyme-specific reduction pattern confirms that the 12alpha-hydroxyl group dictates subsequent metabolic routing.

Reduction branch point
Cross-study comparable
5α-isomer formed; 5β-isomer not detected
Supports stereochemical routing analysis
Qualitative finding in iguana liver microsomes
Metabolic Fate 5alpha-Bile Acids 5beta-Bile Acids

Applications of Cholest-4-ene-7alpha,12alpha-diol-3-one


CYP8B1 Enzyme Reconstitution and Kinetics

Cholest-4-ene-7alpha,12alpha-diol-3-one is the essential product standard for quantifying CYP8B1 (sterol 12alpha-hydroxylase) activity in microsomal or recombinant enzyme assays. Its defined KM (0.0122 mM) and kcat (0.0128 s⁻¹) for downstream reductase enzymes [1] also make it a required substrate for studying the complete conversion of 7alpha-hydroxy-4-cholesten-3-one to primary bile acids. Procurement of this specific metabolite ensures accurate calibration of LC-MS/MS methods for pathway flux analysis.

Bile Acid Ratio and Feedback Regulation

As the immediate product of the CYP8B1-catalyzed step, this compound is the direct readout for studies examining the cholic acid/chenodeoxycholic acid ratio. Its use is critical in experiments assessing the impact of FGF19-FGFR4 endocrine feedback or pharmacological inhibition of CYP8B1, where the accumulation of the precursor (7alpha-hydroxy-4-cholesten-3-one) and depletion of this product serve as quantitative biomarkers. Generic intermediates cannot substitute for this specific readout.

Evolutionary Diversification of Bile Acids

This compound's unique ability to serve as a precursor for both 5alpha- and 5beta-bile alcohols and acids, as demonstrated by its conversion to 5alpha-cholestane-3alpha,7alpha,12alpha-triol in iguana liver microsomes [2], makes it a required reagent for comparative biochemistry. It is essential for studies investigating the evolutionary shift from 5alpha- (primitive) to 5beta- (mammalian) bile acid synthesis, and for characterizing the substrate specificity of Delta4-3-ketosteroid 5alpha- and 5beta-reductases across different species.

Application
Selection Property
Validation Focus
CYP8B1 enzyme reconstitution
Product standard for CYP8B1 activity quantification
LC-MS/MS calibration and pathway flux analysis
Bile acid ratio regulation
Direct readout of 12α-hydroxylation pathway
Biomarker quantification for FGF19 endocrine feedback
Evolutionary bile acid diversification
Common intermediate for 5α/5β reduction
Stereochemical reduction outcome characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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